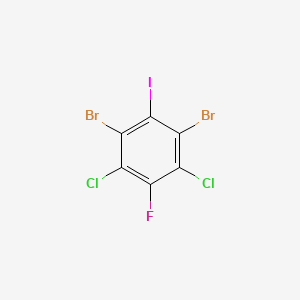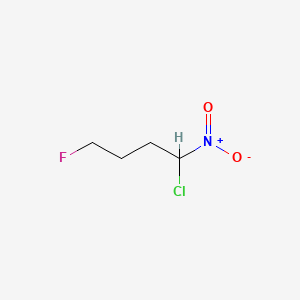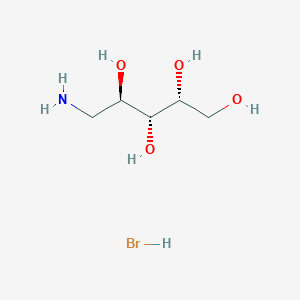![molecular formula C9H7BrO4 B15201587 2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B15201587.png)
2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound containing a benzene ring fused with a dioxole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid typically involves the bromination of benzo[d][1,3]dioxole followed by acetic acid substitution. One common method involves the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the benzo[d][1,3]dioxole ring. The resulting brominated intermediate is then reacted with acetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cyclooxygenase (COX) enzymes.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a competitive inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain . The compound’s bromine atom and acetic acid moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid
- Benzo[d][1,3]dioxole-5-carboxylic acid
- 2-(4-Iodobenzo[d][1,3]dioxol-5-yl)acetic acid
Uniqueness
2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of selective inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C9H7BrO4 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2-(4-bromo-1,3-benzodioxol-5-yl)acetic acid |
InChI |
InChI=1S/C9H7BrO4/c10-8-5(3-7(11)12)1-2-6-9(8)14-4-13-6/h1-2H,3-4H2,(H,11,12) |
InChI Key |
FQGFFPQJBRICJT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)

![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)

![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
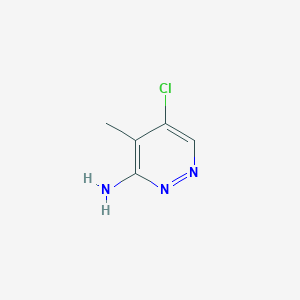
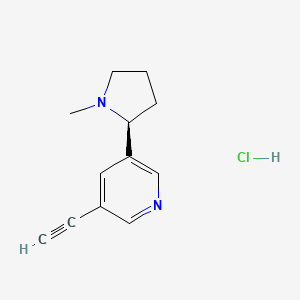
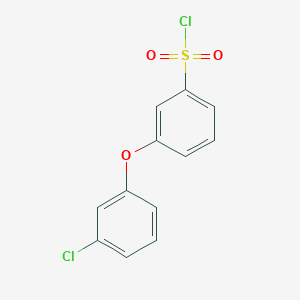
![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
